molecular formula C8H10Cl2N2O B13931706 4,6-Dichloro-2-isopropyl-5-methoxypyrimidine

4,6-Dichloro-2-isopropyl-5-methoxypyrimidine

Cat. No.: B13931706
M. Wt: 221.08 g/mol
InChI Key: RZGBTPKXRZXALG-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the pyrimidine ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

4,6-dichloro-5-methoxy-2-propan-2-ylpyrimidine

InChI

InChI=1S/C8H10Cl2N2O/c1-4(2)8-11-6(9)5(13-3)7(10)12-8/h4H,1-3H3

InChI Key

RZGBTPKXRZXALG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=N1)Cl)OC)Cl

Origin of Product

United States

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